molecular formula C23H24N2O3 B4055928 N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4055928
M. Wt: 376.4 g/mol
InChI Key: RCMLYAQYFWOIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.17869263 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives, including compounds structurally related to N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, have been extensively studied for their anticancer properties. Matiadis et al. (2013) conducted a study focusing on the inhibition of cancer cell growth, with structural confirmation provided by X-ray diffraction analysis, highlighting the potential of these compounds as anticancer agents Matiadis et al., 2013.

Regioselectivity in Chemical Reactions

The chemical reactivity and regioselectivity of N-alkylated-4-oxoquinoline derivatives have been explored due to their pharmacological significance. Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, demonstrating its importance in medicinal chemistry for the development of antibacterial and antiviral drugs Batalha et al., 2019.

DNA-Intercalating Antitumor Agents

Research into DNA-intercalating agents has led to the synthesis of phenyl-substituted derivatives of quinoline carboxamides, aimed at developing potent antitumor compounds. Atwell et al. (1989) synthesized a series of these derivatives, evaluating their in vivo antitumor activity and DNA binding properties, which are critical for designing minimal DNA-intercalating agents with solid tumor activity Atwell et al., 1989.

Block Copolymer Synthesis

The versatility of poly(2-oxazoline)s and controlled radical polymerization techniques has been harnessed to create novel block copolymers. Krieg et al. (2012) reported a method combining cationic ring-opening polymerization (CROP) with reversible addition-fragmentation chain transfer (RAFT) polymerization, opening new avenues for material science applications Krieg et al., 2012.

Antimicrobial Additives for Jet Fuel

The exploration of aminomethylated derivatives of allylphenols, including those related to the chemical class of this compound, has shown potential as antimicrobial additives for jet fuel. Magerramov et al. (2008) found that these compounds effectively suppress the growth of microorganisms in TS-1 jet fuel, demonstrating their utility beyond pharmaceutical applications Magerramov et al., 2008.

Properties

IUPAC Name

N,8-dimethyl-4-oxo-N-[2-(2-prop-2-enylphenoxy)ethyl]-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-4-8-17-10-5-6-12-20(17)28-14-13-25(3)23(27)19-15-24-21-16(2)9-7-11-18(21)22(19)26/h4-7,9-12,15H,1,8,13-14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMLYAQYFWOIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N(C)CCOC3=CC=CC=C3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 3
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 4
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 5
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.